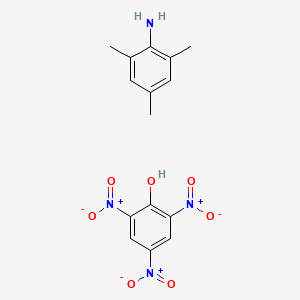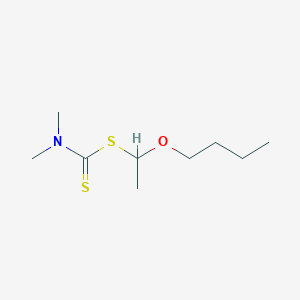![molecular formula C22H13N3O4 B14358076 4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile CAS No. 90178-60-2](/img/structure/B14358076.png)
4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyanophenoxy group, a phenyl group, an oxoethyl group, and a nitrobenzonitrile group
Vorbereitungsmethoden
The synthesis of 4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile involves several steps. One common synthetic route includes the reaction of 4-cyanophenol with 4-bromobenzonitrile to form 4-(4-cyanophenoxy)benzonitrile. This intermediate is then reacted with 4-nitrobenzaldehyde in the presence of a base to yield the final product. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Analyse Chemischer Reaktionen
4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens can be introduced using reagents like N-bromosuccinimide (NBS).
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction is facilitated by the presence of the cyanophenoxy and nitrobenzonitrile groups, which can form hydrogen bonds and other interactions with the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile include:
Azoxystrobin: A fungicide with a similar cyanophenoxy group.
Crisaborole: A pharmaceutical compound with a related structure.
Ostarine: A selective androgen receptor modulator with a cyanophenoxy group.
These compounds share structural similarities but differ in their specific applications and mechanisms of action. This compound is unique due to its combination of functional groups and potential for diverse applications.
Eigenschaften
CAS-Nummer |
90178-60-2 |
|---|---|
Molekularformel |
C22H13N3O4 |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
4-[2-[4-(4-cyanophenoxy)phenyl]-2-oxoethyl]-3-nitrobenzonitrile |
InChI |
InChI=1S/C22H13N3O4/c23-13-15-2-7-19(8-3-15)29-20-9-5-17(6-10-20)22(26)12-18-4-1-16(14-24)11-21(18)25(27)28/h1-11H,12H2 |
InChI-Schlüssel |
YIWKVSVQNCVXHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)C(=O)CC3=C(C=C(C=C3)C#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


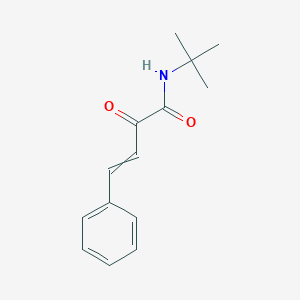
![Ethyl 4-[2-(acryloyloxy)acetamido]benzoate](/img/structure/B14358003.png)
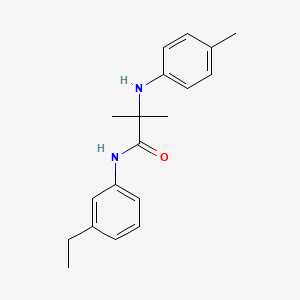
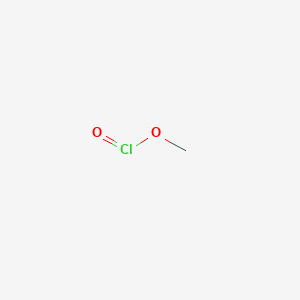
![5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline](/img/structure/B14358022.png)
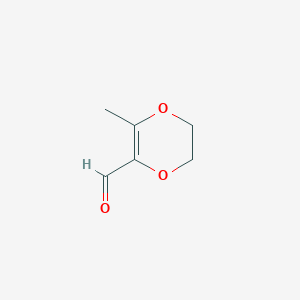
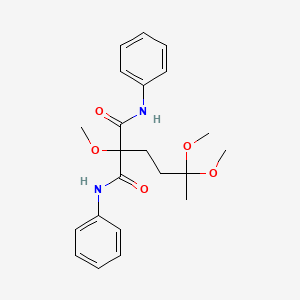
![Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14358044.png)
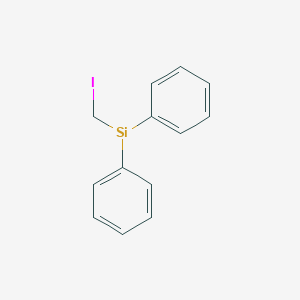

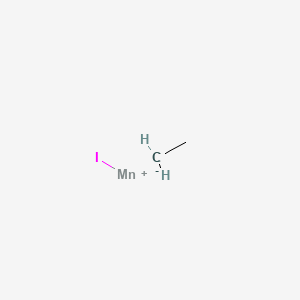
![Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate](/img/structure/B14358063.png)
